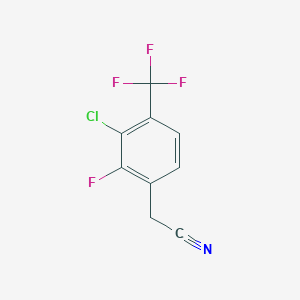

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[3-chloro-2-fluoro-4-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF4N/c10-7-6(9(12,13)14)2-1-5(3-4-15)8(7)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZMMFREJMQMLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC#N)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile typically involves multi-step halogenation and functional group transformations on an aromatic precursor, followed by introduction of the acetonitrile moiety. The key steps can be summarized as:

- Selective halogenation of a trifluoromethyl-substituted aromatic ring to introduce chlorine and fluorine substituents at defined positions.

- Formation of the benzyl halide intermediate (commonly benzyl chloride derivative).

- Conversion of the benzyl halide to the corresponding acetonitrile via nucleophilic substitution with cyanide sources.

This approach leverages halogen exchange reactions and nucleophilic substitution under controlled conditions to ensure regioselectivity and functional group compatibility.

Detailed Preparation Route

Halogenation of Aromatic Precursors

- The starting material often involves a trifluoromethyl-substituted aromatic compound such as m-xylene derivatives.

- Chlorination is carried out under free-radical conditions catalyzed by ultraviolet radiation or chemical initiators.

- Reaction temperature is maintained between 100°C and 130°C to maximize the yield of trichlorinated intermediates while minimizing over-chlorination to tetra-, penta-, or hexachlorinated by-products.

- A scavenger such as pyridine or trialkyl phosphates may be added to suppress side reactions.

- The major product at this stage is 2,3,5-trichloro-m-xylene (or analogous trichlorinated intermediates), which is isolated by distillation and purification steps.

Conversion to Benzyl Chloride Intermediate

- The trichlorinated xylene intermediate is further chlorinated in the presence of a strong aqueous base (preferably sodium hydroxide or potassium hydroxide at concentrations above 50%, optimally 75%) to convert it selectively to the benzyl chloride derivative (e.g., 3-trifluoromethyl benzyl chloride).

- The reaction is typically biphasic, employing inert solvents such as tetrachloroethylene or toluene, with phase transfer catalysts like long-chain trialkylammonium halides (e.g., n-dodecyl-trimethylammonium halide) to enhance reaction rates.

- Reaction time ranges from 3 to 6 hours, with temperature carefully controlled to prevent degradation or side product formation.

- The benzyl chloride intermediate is purified by washing, phase separation, and distillation to remove non-volatile impurities.

Nucleophilic Substitution to Acetonitrile

- The benzyl chloride intermediate undergoes nucleophilic substitution with sodium cyanide to introduce the acetonitrile group, forming this compound.

- This reaction is conducted under controlled temperature and solvent conditions to optimize yield and minimize side reactions.

- The resulting acetonitrile is purified by recrystallization or chromatographic methods.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|

| Aromatic chlorination | Molecular chlorine, UV radiation or initiators | 100–130 | Variable | Use of scavengers to suppress side reactions |

| Benzyl chloride formation | Strong base (NaOH/KOH >50%), chlorinating agent | 80–120 | 3–6 | Phase transfer catalyst required |

| Nucleophilic substitution | Sodium cyanide, suitable solvent (e.g., DMF, DMSO) | 50–100 | 2–5 | Controlled to avoid hydrolysis or side products |

Industrial Scale Considerations

- The industrial synthesis emphasizes maximizing yield and purity while minimizing hazardous by-products.

- Recycling of solvents such as tetrachloroethylene and by-products like tetrachloroethylene formed from hexachloroethane is common to improve process sustainability.

- Use of phase transfer catalysts enhances reaction efficiency and selectivity.

- Strict temperature control and reaction time optimization prevent over-chlorination and degradation of intermediates.

- Purification steps include distillation under reduced pressure and recrystallization to obtain high-purity final product.

Summary of Key Research Findings

- The selective chlorination of m-xylene derivatives under radical conditions is critical to obtaining the desired trichlorinated intermediates without excessive formation of higher chlorinated by-products.

- The use of strong aqueous bases in high concentration during chlorination to benzyl chloride intermediates improves selectivity and yield.

- Phase transfer catalysis is essential for efficient biphasic reactions involving halogenation and nucleophilic substitution steps.

- The nucleophilic substitution of benzyl chloride intermediates with sodium cyanide is a well-established method to introduce the acetonitrile group, yielding this compound with good purity.

- Optimization of reaction parameters such as temperature, time, solvent, and catalyst loading directly impacts the yield and purity of the final compound.

Data Table: Representative Yields and Purities from Literature

| Reaction Step | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Aromatic chlorination | 35–45 | ~90 | 100–130°C, UV initiation, scavengers | Patent WO1992007820 |

| Benzyl chloride formation | 70–85 | 85–95 | Strong base, phase transfer catalyst | Patent WO1992007820 |

| Nucleophilic substitution | 80–90 | >95 | Sodium cyanide, polar aprotic solvent | BenchChem summary |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, or ketones .

Scientific Research Applications

Organic Synthesis

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile is primarily utilized as a building block in the synthesis of complex organic molecules. Its halogenated nature allows for versatile reactions, including nucleophilic aromatic substitutions and halogenation processes.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Can participate in reactions with nucleophiles due to electron-withdrawing groups. |

| Halogenation | Acts as a substrate for halogenase enzymes, facilitating incorporation of halogens into organic molecules. |

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its potential biological activities include:

- Antimicrobial Properties : Studies indicate that this compound exhibits activity against various microbial strains.

- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation.

Agrochemical Production

In the agricultural sector, this compound is used in the formulation of herbicides and insecticides . Its efficacy in controlling pests and weeds makes it an essential component in agrochemical products.

Synthetic Routes

The synthesis typically involves halogen exchange reactions or nucleophilic substitutions. A common method includes reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrogen fluoride under controlled conditions to yield the desired compound.

Industrial Production

For large-scale production, controlled conditions are essential to ensure high yield and purity. Processes often include:

- Distillation : To separate components based on boiling points.

- Recrystallization : For purifying the final product.

Biochemical Interactions

Research has documented the interactions of this compound with cytochrome P450 enzymes, leading to oxidative metabolism and formation of reactive intermediates. These interactions are crucial for understanding its metabolic pathways and potential toxicity.

Toxicological Studies

Toxicological assessments indicate that while the compound is not classified as harmful by ingestion or skin contact, exposure should be minimized due to potential irritative effects. The compound has shown no evidence of endocrine-disrupting properties in current literature.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile depends on its specific application and the molecular targets involvedThese groups can enhance the compound’s stability and binding affinity to specific enzymes or receptors, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Effects

The positions of substituents on the benzene ring significantly alter physical and chemical properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl (CF₃) group is strongly electron-withdrawing, making the benzene ring electron-deficient. This reduces nucleophilic aromatic substitution (NAS) reactivity compared to analogs like 2,4-difluorophenylacetonitrile, which lacks CF₃ .

- Fluorine Impact: The 2-F substituent in the target compound enhances lipophilicity, which may improve membrane permeability in pharmaceutical applications compared to non-fluorinated analogs .

Physical Properties

Data from analogs suggest trends in boiling points, density, and stability:

Analysis :

- Higher halogen content (Cl, F) correlates with increased density and boiling points due to molecular weight and polarity .

- The target compound’s predicted higher boiling point compared to 4-Cl-2-CF₃ analogs aligns with the additional fluorine substituent.

Reactivity:

- Nitrile Group : The acetonitrile moiety (-CH₂CN) is a versatile intermediate for synthesizing amines, carboxylic acids, or heterocycles via hydrolysis or reduction .

- Substituent Influence : The 2-F substituent may direct electrophilic attacks to the 5-position (meta to F), whereas 4-CF₃ deactivates the ring, favoring reactions under harsh conditions .

Biological Activity

3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile (CAS No. 1431329-60-0) is a compound characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A phenyl ring with a trifluoromethyl group at the para position.

- A chloro group at the meta position.

- A fluoro group at the ortho position.

This unique arrangement contributes to its lipophilicity and potential interactions with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an active pharmaceutical ingredient (API). Key findings include:

Anticancer Activity

Recent research indicates that compounds with trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tubulin polymerization and induce apoptosis in cancer cell lines. The introduction of trifluoromethyl groups has been linked to enhanced potency against various human cancer cell lines, suggesting that this compound may share these properties .

Enzyme Inhibition

The trifluoromethyl group is known to influence enzyme interactions significantly. For example, it has been found that compounds containing this group can enhance binding affinity to target enzymes, potentially leading to improved inhibition rates. This characteristic makes this compound a candidate for further investigation in enzyme inhibition studies .

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Phenyl Ring : Starting from a suitable precursor, the phenyl ring is constructed through electrophilic aromatic substitution.

- Introduction of Fluorine and Chlorine : Selective halogenation reactions introduce the chloro and fluoro groups.

- Formation of Acetonitrile : The final step involves the introduction of the acetonitrile functional group through nucleophilic substitution.

The synthesis requires careful control of reaction conditions to ensure selectivity and yield .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Study on Trifluoromethyl Compounds : A review documented various FDA-approved drugs containing trifluoromethyl groups, emphasizing their enhanced pharmacological profiles due to improved metabolic stability and bioavailability .

- Antiproliferative Effects : Research demonstrated that benzo[b]furan derivatives with similar structural features exhibited significant antiproliferative activity against cancer cell lines, suggesting that modifications like those in this compound could yield comparable results .

Data Table: Biological Activity Comparison

Q & A

Basic Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of 3-Chloro-2-fluoro-4-(trifluoromethyl)phenylacetonitrile?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>97.0% purity validation) and gas chromatography-mass spectrometry (GC-MS) are standard for purity assessment . Nuclear magnetic resonance (NMR, particularly , , and ) and Fourier-transform infrared spectroscopy (FTIR) are critical for structural confirmation. For fluorinated analogs, NMR is essential to resolve substituent positions, as seen in 3-(trifluoromethyl)phenylacetonitrile studies .

Q. How can researchers safely handle this compound given its hazards?

- Methodological Answer : The compound is likely classified under Acute Toxicity (Oral/Dermal/Inhalation) and Skin/Irritation hazards, similar to structurally related nitriles (e.g., 4-(trifluoromethyl)phenylacetonitrile). Use gloves, faceshields, and Type ABEK respirators in ventilated environments. Store at 0–6°C to minimize degradation risks .

Q. What synthetic routes are reported for halogenated trifluoromethylphenylacetonitrile derivatives?

- Methodological Answer : Common methods include nucleophilic substitution on halogenated benzyl halides using KCN or NaCN (e.g., synthesis of 5-chloro-2-(trifluoromethyl)phenylacetonitrile ). For fluorinated analogs, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with trifluoromethylphenylboronic acids) is viable, as demonstrated for 2-fluoro-4-(trifluoromethyl)phenylboronic acid derivatives .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations can model electron-withdrawing effects of -Cl, -F, and -CF groups on reaction intermediates. For example, studies on 3,5-bis(trifluoromethyl)phenylacetonitrile used DFT to predict regioselectivity in nucleophilic additions, guiding experimental optimization .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during catalytic functionalization of this compound?

- Methodological Answer : Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination. Low-temperature conditions (<50°C) and anhydrous solvents reduce dehalogenation, as shown in Suzuki couplings of 2-fluoro-4-(trifluoromethyl)phenylboronic acid .

Q. How does the compound’s electronic profile influence its application in materials science (e.g., luminescent materials)?

- Methodological Answer : The strong electron-withdrawing -CF group enhances charge-transfer properties. Analogous compounds like 9,10-dithienylanthracene-phenylacetonitrile hybrids exhibit aggregation-induced emission (AIE), useful in optoelectronic devices. Solvatochromism studies and cyclic voltammetry can quantify HOMO-LUMO gaps .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

- Methodological Answer : Asymmetric catalysis (e.g., chiral Pd complexes) or enzymatic resolution can achieve enantiopurity. For fluorinated nitriles, column chromatography with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) has been effective, as reported for 3-fluoro-5-methoxyphenylacetonitrile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.